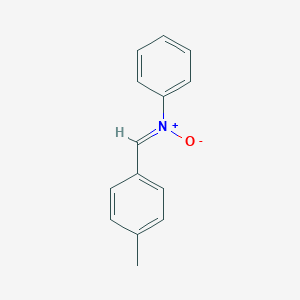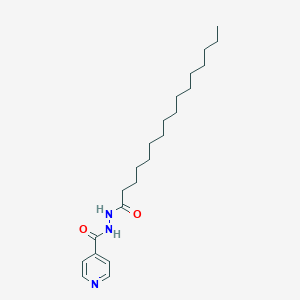
1-Isonicotinyl-2-palmitoyl hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isonicotinyl-2-palmitoyl hydrazine, also known as IPH, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound is a hydrazine derivative that has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 1-Isonicotinyl-2-palmitoyl hydrazine is not fully understood, but studies suggest that it may target multiple cellular pathways. In cancer cells, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit the activity of histone deacetylases, leading to the upregulation of pro-apoptotic genes. In inflammation, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In viral infections, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit viral entry and replication.
Biochemical and physiological effects:
1-Isonicotinyl-2-palmitoyl hydrazine has been shown to have several biochemical and physiological effects. In cancer cells, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to reduce the production of pro-inflammatory cytokines and inhibit immune cell activation. In viral infections, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit viral replication and reduce viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Isonicotinyl-2-palmitoyl hydrazine has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and broad-spectrum activity against various diseases. However, 1-Isonicotinyl-2-palmitoyl hydrazine also has some limitations, including its poor solubility in water and limited stability in biological systems.
Direcciones Futuras
There are several future directions for 1-Isonicotinyl-2-palmitoyl hydrazine research, including the development of more efficient synthesis methods, the optimization of 1-Isonicotinyl-2-palmitoyl hydrazine formulations for improved solubility and stability, and the evaluation of 1-Isonicotinyl-2-palmitoyl hydrazine in animal models for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-Isonicotinyl-2-palmitoyl hydrazine and to identify potential drug targets for 1-Isonicotinyl-2-palmitoyl hydrazine-based therapies.
Conclusion:
1-Isonicotinyl-2-palmitoyl hydrazine is a synthetic compound that has shown promising potential for therapeutic applications in various diseases. Its anti-tumor, anti-inflammatory, and anti-viral properties make it a promising candidate for further research and development. While there are still many unknowns about the mechanism of action of 1-Isonicotinyl-2-palmitoyl hydrazine, its broad-spectrum activity and low toxicity make it a valuable tool for studying various cellular pathways. Future research will continue to explore the potential of 1-Isonicotinyl-2-palmitoyl hydrazine for therapeutic applications in various diseases.
Métodos De Síntesis
1-Isonicotinyl-2-palmitoyl hydrazine can be synthesized through a multistep process involving the reaction of isonicotinic acid with palmitic acid. The resulting product is then treated with hydrazine hydrate to form 1-Isonicotinyl-2-palmitoyl hydrazine. This synthesis method has been optimized to produce high yields of pure 1-Isonicotinyl-2-palmitoyl hydrazine.
Aplicaciones Científicas De Investigación
1-Isonicotinyl-2-palmitoyl hydrazine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit tumor cell growth and induce apoptosis in several cancer cell lines. Inflammation research has shown that 1-Isonicotinyl-2-palmitoyl hydrazine can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In viral infection research, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit the replication of several viruses, including HIV-1, HCV, and SARS-CoV-2.
Propiedades
Número CAS |
101524-04-3 |
|---|---|
Nombre del producto |
1-Isonicotinyl-2-palmitoyl hydrazine |
Fórmula molecular |
C22H37N3O2 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
N'-hexadecanoylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C22H37N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(26)24-25-22(27)20-16-18-23-19-17-20/h16-19H,2-15H2,1H3,(H,24,26)(H,25,27) |
Clave InChI |
QSWPYIVJVYOTCN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1 |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1 |
Sinónimos |
1-isonicotinyl-2-palmitoyl hydrazine INH-PALM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



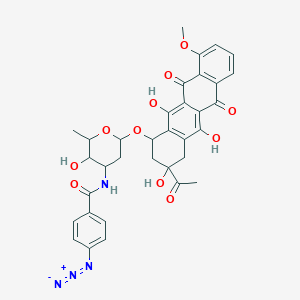
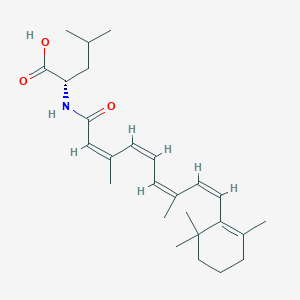
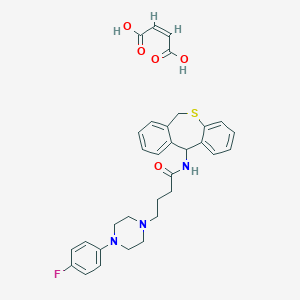
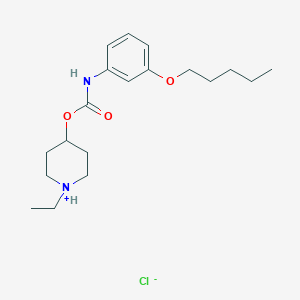

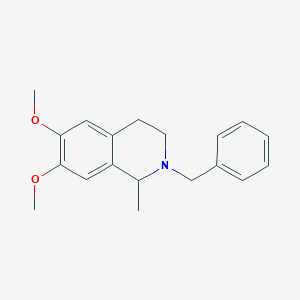
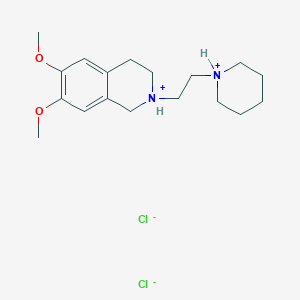

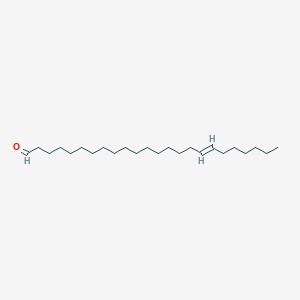
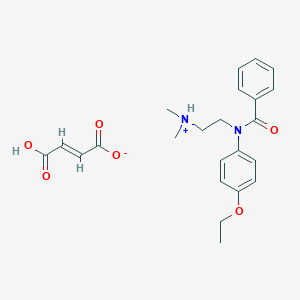
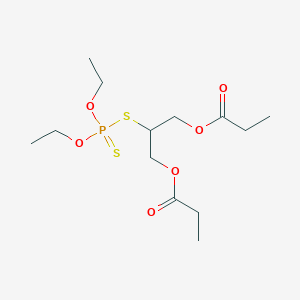
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)
